Benzothiazole, 2-[(aminooxy)methyl]-
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Overview
Description
O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine is a compound that features a benzothiazole ring fused with a hydroxylamine group. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine typically involves the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . One common method involves the condensation of 2-aminobenzenethiol with formaldehyde under acidic conditions, followed by oxidation to yield the desired compound . Industrial production methods often utilize similar synthetic routes but may employ different catalysts or reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Scientific Research Applications
O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial and antifungal effects . The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications .
Comparison with Similar Compounds
Similar compounds to O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine include other benzothiazole derivatives such as:
Ethoxzolamide: Used as a diuretic and in the treatment of glaucoma.
Benzothiazol-2-ylthiomethyl thiocyanate (TCMTB): Known for its antimicrobial properties.
Dimazole: Another antimicrobial agent with a benzothiazole moiety. Compared to these compounds, O-[(1,3-benzothiazol-2-yl)methyl]hydroxylamine is unique due to its specific hydroxylamine group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
O-(1,3-benzothiazol-2-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C8H8N2OS/c9-11-5-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5,9H2 |
InChI Key |
YGAWPVSHKADCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CON |
Origin of Product |
United States |
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